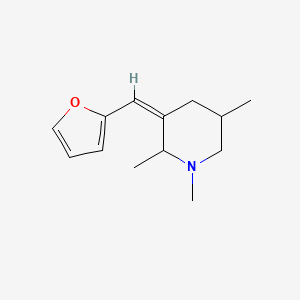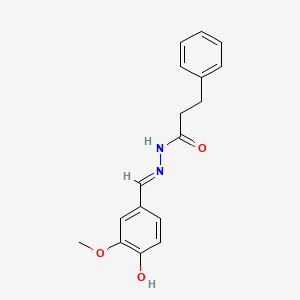![molecular formula C21H17ClN2O3 B11104822 N-{3-[(1,3-benzodioxol-5-ylmethyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B11104822.png)
N-{3-[(1,3-benzodioxol-5-ylmethyl)amino]phenyl}-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]AMINO}PHENYL)-2-CHLOROBENZAMIDE: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound features a benzodioxole moiety, which is known for its biological activity, and a chlorobenzamide group, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]AMINO}PHENYL)-2-CHLOROBENZAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.
Amination Reaction: The benzodioxole derivative is then subjected to an amination reaction with an appropriate amine to introduce the amino group.
Coupling with Chlorobenzamide: The final step involves coupling the aminated benzodioxole derivative with 2-chlorobenzamide under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, resulting in the formation of amines or alcohols.
Substitution: The chlorobenzamide group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring bioactive molecules.
Medicine: The compound has shown potential in anticancer research, where it is evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]AMINO}PHENYL)-2-CHLOROBENZAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
- N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]AMINO}PHENYL)-2-BROMOBENZAMIDE
- N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]AMINO}PHENYL)-2-FLUOROBENZAMIDE
Comparison:
- N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]AMINO}PHENYL)-2-CHLOROBENZAMIDE is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets.
- The bromine and fluorine analogs may exhibit different reactivity and biological activity due to the varying electronegativity and size of the halogen atoms.
Properties
Molecular Formula |
C21H17ClN2O3 |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethylamino)phenyl]-2-chlorobenzamide |
InChI |
InChI=1S/C21H17ClN2O3/c22-18-7-2-1-6-17(18)21(25)24-16-5-3-4-15(11-16)23-12-14-8-9-19-20(10-14)27-13-26-19/h1-11,23H,12-13H2,(H,24,25) |
InChI Key |
CGYUIQBKHQYPQR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-bromo-5-chlorophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11104750.png)
![4-chloro-2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-3,5-dimethylphenol](/img/structure/B11104753.png)
![3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B11104757.png)

![[(2E,6E)-3-Amino-7-(dimethylamino)-4-[1-(hydroxy-kappao)ethylidene]-5-(oxo-kappao)-2,6-heptadienenitrilato](diphenyl)boron](/img/structure/B11104767.png)
![(3E)-N-(3-chloro-2-methylphenyl)-3-[2-(2-methylpropanoyl)hydrazinylidene]butanamide](/img/structure/B11104770.png)
![4-[(Diethylcarbamothioyl)amino]benzoic acid](/img/structure/B11104772.png)
![1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-phenylimidazolidine](/img/structure/B11104779.png)
![N'-[2,6-di(pyrrolidin-1-yl)pyrimidin-4-yl]propanehydrazide](/img/structure/B11104790.png)

![2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B11104798.png)
![2-[(2E)-2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B11104799.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl [(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11104802.png)
